molecular formula C30H32N2O5S B12709361 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate CAS No. 85294-28-6

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate

Cat. No.: B12709361
CAS No.: 85294-28-6
M. Wt: 532.7 g/mol
InChI Key: GGTWTLWITILSJS-UHFFFAOYSA-M
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Description

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate is a complex organic compound with a unique structure. It is characterized by the presence of methoxy, trimethyl, and indolium groups, making it a subject of interest in various scientific fields.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate involves multiple steps. The process typically starts with the preparation of the indole derivative, followed by the introduction of the methoxy and trimethyl groups. The final step involves the formation of the indolium salt through a reaction with methyl sulphate.

Industrial Production Methods

Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include the use of advanced techniques such as continuous flow reactors and automated synthesis platforms.

Chemical Reactions Analysis

Types of Reactions

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form different oxidation products.

    Reduction: Reduction reactions can lead to the formation of reduced derivatives.

    Substitution: The compound can undergo substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions such as temperature, solvent, and pH are carefully controlled to achieve the desired products.

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used

Scientific Research Applications

5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate has a wide range of scientific research applications, including:

    Chemistry: Used as a reagent in organic synthesis and as a model compound for studying reaction mechanisms.

    Biology: Investigated for its potential biological activities and interactions with biomolecules.

    Medicine: Explored for its potential therapeutic properties and as a lead compound for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate involves its interaction with specific molecular targets and pathways. The compound may bind to receptors or enzymes, modulating their activity and leading to various biological effects. Detailed studies on its mechanism of action are essential to understand its full potential.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

Compared to similar compounds, 5-Methoxy-1,3,3-trimethyl-2-(2-(1-methyl-2-phenyl-1H-indol-3-yl)vinyl)-3H-indolium methyl sulphate stands out due to its unique structure and the presence of multiple functional groups. This uniqueness contributes to its diverse reactivity and wide range of applications in scientific research.

Properties

CAS No.

85294-28-6

Molecular Formula

C30H32N2O5S

Molecular Weight

532.7 g/mol

IUPAC Name

5-methoxy-1,3,3-trimethyl-2-[(E)-2-(1-methyl-2-phenylindol-3-yl)ethenyl]indol-1-ium;methyl sulfate

InChI

InChI=1S/C29H29N2O.CH4O4S/c1-29(2)24-19-21(32-5)15-17-26(24)30(3)27(29)18-16-23-22-13-9-10-14-25(22)31(4)28(23)20-11-7-6-8-12-20;1-5-6(2,3)4/h6-19H,1-5H3;1H3,(H,2,3,4)/q+1;/p-1

InChI Key

GGTWTLWITILSJS-UHFFFAOYSA-M

Isomeric SMILES

CC1(C2=C(C=CC(=C2)OC)[N+](=C1/C=C/C3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.COS(=O)(=O)[O-]

Canonical SMILES

CC1(C2=C(C=CC(=C2)OC)[N+](=C1C=CC3=C(N(C4=CC=CC=C43)C)C5=CC=CC=C5)C)C.COS(=O)(=O)[O-]

Origin of Product

United States

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